N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused oxa- and diaza-rings, a sulfanyl-acetamide side chain, and a substituted aryl group (3-chloro-4-fluorophenyl). The sulfanyl group may enhance metabolic stability or modulate solubility, while the chloro-fluorophenyl moiety could influence target binding affinity .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClFN3O3S/c25-17-12-14(10-11-18(17)26)27-20(30)13-33-24-28-21-16-8-4-5-9-19(16)32-22(21)23(31)29(24)15-6-2-1-3-7-15/h1-12H,13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVGZJFMRSUNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Diazatricyclic Core: This step often involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclic structure.
Introduction of the Chlorofluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the chlorofluorophenyl group is introduced onto the core structure.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the intermediate compound with a sulfanylacetamide precursor, often under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with other sulfanyl-containing heterocycles, such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (). Key differences include:
- Core Structure : The target compound’s tricyclic 8-oxa-3,5-diazatricyclo system contrasts with the pyrazole ring in the analogue.
- Substituents : The 3-chloro-4-fluorophenyl group in the target vs. the 3-chlorophenylsulfanyl group in the analogue.
- Functional Groups : The acetamide side chain in the target compound is absent in the pyrazole derivative, which instead features a trifluoromethyl group and aldehyde .
Bioactivity Comparison
- Marine Actinomycete Derivatives: Compounds like salternamides () exhibit antimicrobial and anticancer activities, attributed to their fused heterocycles and halogen substituents. The target compound’s chloro-fluorophenyl group may confer similar bioactivity but with enhanced specificity due to fluorine’s electronegativity .
- Plant-Derived Analogues : highlights plant-derived sulfanyl compounds with anti-inflammatory and antioxidant properties. The target compound’s tricyclic core may improve metabolic stability compared to simpler plant-derived analogues .
Data Tables
Table 1: Structural Comparison of Target Compound and Analogues
| Feature | Target Compound | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde | Salternamide E (Marine Derivative) |
|---|---|---|---|
| Core Structure | 8-Oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene | Pyrazole | Bicyclic lactam |
| Key Substituents | 3-Chloro-4-fluorophenyl, sulfanyl-acetamide | 3-Chlorophenylsulfanyl, trifluoromethyl, aldehyde | Halogenated aryl, amide |
| Bioactivity (Inferred) | Potential enzyme/receptor modulation | Antimicrobial, agrochemical applications | Anticancer, antimicrobial |
| Metabolic Stability | High (due to tricyclic core and fluorine) | Moderate | Low (marine-derived) |
Research Implications
The compound’s structural complexity positions it as a candidate for niche therapeutic applications, distinct from more promiscuous analogues. Further studies should prioritize:
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide, often referred to by its IUPAC name, is a complex organic compound with potential biological activity. This article delves into its synthesis, characterization, and particularly its biological activity, focusing on anticancer and antiviral properties.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of various precursor molecules. The synthesis typically includes:
- Starting Materials : Key reagents include 3-chloro-4-fluoroaniline and a diazatricyclo compound.
- Reaction Conditions : The reactions are conducted under controlled conditions, often requiring solvents like ethanol and catalysts such as DMAP.
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
These techniques confirm the structure and purity of the synthesized compound.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A notable study assessed the cytotoxic effects of this compound on several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-1080 (Fibrosarcoma) | 19.56 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 25.00 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 22.30 | Mitochondrial pathway involvement |
The compound exhibited significant growth inhibition across these lines, particularly in HT-1080 cells, suggesting its potential as an anticancer agent .
Antiviral Activity
In addition to its anticancer properties, the compound's antiviral activity has been explored. Preliminary findings indicate that while some derivatives show promise against viral infections like SARS-CoV-2, this specific compound demonstrated limited efficacy with an EC50 greater than 100 µM .
The mechanism by which this compound induces cell death involves:
- Caspase Activation : The compound activates caspase pathways leading to apoptosis.
- Cell Cycle Arrest : It causes cell cycle arrest in the G2/M phase, preventing further cell division.
- Mitochondrial Pathway : Involvement of mitochondrial dysfunction has been noted as a contributing factor to its cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
